molecular formula C22H21ClO4S2 B12167086 3-[(4-Chlorophenyl)sulfanyl]-1-(thiophen-2-yl)-3-(3,4,5-trimethoxyphenyl)propan-1-one

3-[(4-Chlorophenyl)sulfanyl]-1-(thiophen-2-yl)-3-(3,4,5-trimethoxyphenyl)propan-1-one

Cat. No.: B12167086
M. Wt: 449.0 g/mol
InChI Key: LBTOIEPRLXKRFL-UHFFFAOYSA-N
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Description

3-[(4-Chlorophenyl)sulfanyl]-1-(thiophen-2-yl)-3-(3,4,5-trimethoxyphenyl)propan-1-one is a complex organic compound that features a combination of aromatic rings and sulfur-containing groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Chlorophenyl)sulfanyl]-1-(thiophen-2-yl)-3-(3,4,5-trimethoxyphenyl)propan-1-one typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the thiophen-2-yl group: This can be achieved through the reaction of thiophene with appropriate halogenating agents.

    Introduction of the 4-chlorophenylsulfanyl group: This involves the reaction of 4-chlorobenzenethiol with suitable electrophiles.

    Coupling of the aromatic rings: This step often involves palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to link the aromatic rings together.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Chlorophenyl)sulfanyl]-1-(thiophen-2-yl)-3-(3,4,5-trimethoxyphenyl)propan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The sulfur-containing groups can be oxidized to sulfoxides or sulfones.

    Reduction: The aromatic rings can be reduced under specific conditions.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are commonly used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

3-[(4-Chlorophenyl)sulfanyl]-1-(thiophen-2-yl)-3-(3,4,5-trimethoxyphenyl)propan-1-one has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Material Science: Its unique structure makes it a candidate for use in organic electronics and other advanced materials.

    Biological Studies: It can be used to study the interactions of sulfur-containing compounds with biological systems.

Mechanism of Action

The mechanism of action of 3-[(4-Chlorophenyl)sulfanyl]-1-(thiophen-2-yl)-3-(3,4,5-trimethoxyphenyl)propan-1-one involves its interaction with specific molecular targets. The sulfur-containing groups can form strong interactions with metal ions or proteins, potentially inhibiting their function. The aromatic rings can also participate in π-π stacking interactions, further influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(4-Chlorophenyl)sulfanyl]-1-(thiophen-2-yl)propan-1-one
  • 3-(Thiophen-2-yl)-1-(4-chlorophenyl)propan-1-one

Uniqueness

3-[(4-Chlorophenyl)sulfanyl]-1-(thiophen-2-yl)-3-(3,4,5-trimethoxyphenyl)propan-1-one is unique due to the presence of the 3,4,5-trimethoxyphenyl group, which can enhance its biological activity and solubility. This makes it a more versatile compound for various applications compared to its simpler analogs.

Properties

Molecular Formula

C22H21ClO4S2

Molecular Weight

449.0 g/mol

IUPAC Name

3-(4-chlorophenyl)sulfanyl-1-thiophen-2-yl-3-(3,4,5-trimethoxyphenyl)propan-1-one

InChI

InChI=1S/C22H21ClO4S2/c1-25-18-11-14(12-19(26-2)22(18)27-3)21(13-17(24)20-5-4-10-28-20)29-16-8-6-15(23)7-9-16/h4-12,21H,13H2,1-3H3

InChI Key

LBTOIEPRLXKRFL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(CC(=O)C2=CC=CS2)SC3=CC=C(C=C3)Cl

Origin of Product

United States

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